molecular formula C20H21F2N3O3 B2424216 N-(2,4-difluorobenzyl)-2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1257549-92-0

N-(2,4-difluorobenzyl)-2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide

货号: B2424216
CAS 编号: 1257549-92-0
分子量: 389.403
InChI 键: HCJBUAVQBPAZNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-difluorobenzyl)-2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, also known as DFB or DFB-A, is a chemical compound that has shown potential in scientific research applications. This compound is synthesized using a specific method and has been found to have a unique mechanism of action. In

作用机制

N-(2,4-difluorobenzyl)-2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs are overexpressed in many types of cancer, leading to abnormal gene expression and cell proliferation. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can modulate the activity of immune cells, such as T cells and macrophages, leading to anti-inflammatory effects. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.

实验室实验的优点和局限性

One advantage of using N-(2,4-difluorobenzyl)-2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, such as vorinostat and romidepsin, which inhibit multiple HDAC isoforms, this compound specifically targets HDAC6. This specificity may reduce the risk of off-target effects and improve the efficacy of this compound as a therapeutic agent. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and require the use of solubilizing agents.

未来方向

There are several future directions for research on N-(2,4-difluorobenzyl)-2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in diseases such as pulmonary fibrosis and rheumatoid arthritis. Finally, research on the combination of this compound with other therapeutic agents, such as chemotherapy drugs, may provide new treatment options for cancer patients.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in scientific research applications, particularly in the field of cancer research. Its unique mechanism of action, specificity for HDAC6, and anti-inflammatory and anti-fibrotic properties make it a promising therapeutic agent. However, further research is needed to fully understand its biochemical and physiological effects and to develop more effective derivatives.

合成方法

N-(2,4-difluorobenzyl)-2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is synthesized using a specific method that involves the reaction of 2,4-difluorobenzylamine with 3-(4-ethoxyphenyl)-2-oxoimidazolidine-1-acetic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.

科学研究应用

N-(2,4-difluorobenzyl)-2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been found to have potential in scientific research applications, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, this compound has been found to have anti-inflammatory and anti-fibrotic properties, making it a potential therapeutic agent for diseases such as pulmonary fibrosis and rheumatoid arthritis.

属性

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c1-2-28-17-7-5-16(6-8-17)25-10-9-24(20(25)27)13-19(26)23-12-14-3-4-15(21)11-18(14)22/h3-8,11H,2,9-10,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJBUAVQBPAZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。